Dacomitinib monohydrate Dacomitinib monohydrate Dacomitinib is a highly selective, orally bioavailable small-molecule inhibitor of the HER family of tyrosine kinases with potential antineoplastic activity. Dacomitinib specifically and irreversibly binds to and inhibits human Her-1, Her-2, and Her-4, resulting in the proliferation inhibition and apoptosis of tumor cells that overexpress these receptors.
Brand Name: Vulcanchem
CAS No.: 1042385-75-0
VCID: VC0524923
InChI: InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+;
SMILES: COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O
Molecular Formula: C24H27ClFN5O3
Molecular Weight: 488.0 g/mol

Dacomitinib monohydrate

CAS No.: 1042385-75-0

Cat. No.: VC0524923

Molecular Formula: C24H27ClFN5O3

Molecular Weight: 488.0 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Dacomitinib monohydrate - 1042385-75-0

CAS No. 1042385-75-0
Molecular Formula C24H27ClFN5O3
Molecular Weight 488.0 g/mol
IUPAC Name (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate
Standard InChI InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+;
Standard InChI Key BSPLGGCPNTZPIH-IPZCTEOASA-N
Isomeric SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O
SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O
Canonical SMILES COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O
Appearance Solid powder

Chemical Identity and Structure

Dacomitinib monohydrate is chemically designated as (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide monohydrate . The compound consists of a quinazoline core with specific functional groups that contribute to its activity profile. Its molecular formula is C₂₄H₂₇ClFN₅O₃, representing the monohydrate form of the parent compound dacomitinib (C₂₄H₂₅ClFN₅O₂) .

Chemical Properties

The chemical identity and properties of dacomitinib monohydrate are summarized in the following table:

PropertyValue
Chemical FormulaC₂₄H₂₇ClFN₅O₃
Molecular Weight (Average)487.96 Daltons
Molecular Weight (Monoisotopic)487.1786456
CAS Number1042385-75-0
IUPAC Name(2E)-N-{4-[(3-chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide hydrate
SynonymsDacomitinib hydrate, PF-00299804-03
UNII5092U85G58
InChI KeyBSPLGGCPNTZPIH-IPZCTEOASA-N

The parent compound dacomitinib (anhydrous form) has a molecular weight of 469.939 Daltons and the chemical formula C₂₄H₂₅ClFN₅O₂ .

Physical Characteristics and Polymorphism

Dacomitinib monohydrate appears as a non-hygroscopic white to pale yellow powder . The compound exhibits specific solubility characteristics that influence its pharmaceutical development and biological activity.

Solubility Profile

The compound is practically insoluble in water, slightly soluble in acetone and acetonitrile, and sparingly soluble in acetic acid . Based on the Biopharmaceutical Classification System (BCS), dacomitinib is classified as a Class II compound, characterized by low solubility and high permeability .

Polymorphic Forms

Three relevant forms of dacomitinib have been identified through extensive form screening experiments and crystallization studies :

  • Monohydrate Form A

  • Monohydrate Form B

  • Anhydrous Form C

Among these forms, monohydrate Form A has been selected for development and commercialization due to its thermodynamic stability . The manufacturing process for pharmaceutical products containing dacomitinib has been specifically designed to ensure consistent production of the monohydrate Form A .

Mechanism of Action

Dacomitinib functions as an irreversible inhibitor of the kinase activity of the human epidermal growth factor receptor (EGFR) family, which includes EGFR/HER1, HER2, and HER4 . Its mechanism of action is particularly relevant to specific genetic mutations in NSCLC.

Molecular Targets

The compound demonstrates high selectivity for:

  • EGFR wild-type receptors (EGFR/HER1, HER2, and HER4)

  • EGFR activating mutations, specifically exon 19 deletion and exon 21 L858R substitution mutation

In addition to these primary targets, dacomitinib inhibits the activity of several other kinases at clinically relevant concentrations, including:

  • DDR1 (Discoidin Domain Receptor 1)

  • EPHA6 (Ephrin Type-A Receptor 6)

  • LCK (Lymphocyte-specific protein tyrosine kinase)

  • DDR2 (Discoidin Domain Receptor 2)

  • MNK1 (MAP kinase-interacting serine/threonine-protein kinase 1)

Preclinical Activity

Dacomitinib has demonstrated dose-dependent inhibition of EGFR and HER2 autophosphorylation in laboratory studies . The compound exhibited tumor growth inhibition in mice with subcutaneously implanted human tumor xenografts driven by HER family targets, including those with mutated EGFR .

Notably, the compound has also shown antitumor activity in orally-dosed mice bearing intracranial human tumor xenografts driven by EGFR amplifications, suggesting potential efficacy against brain metastases .

Pharmacokinetics

Dacomitinib exhibits distinct pharmacokinetic properties that influence its dosing regimen and clinical application.

Metabolism and Elimination

Dacomitinib undergoes both oxidative and conjugative metabolism, primarily mediated by glutathione and cytochrome P450 enzymes . The major circulating metabolite is O-desmethyl dacomitinib (PF-05199265), which is formed through oxidation primarily by CYP2D6 and to a lesser extent by CYP2C9 . Further metabolic steps predominantly involve CYP3A4, which forms smaller metabolites .

Metabolic studies have indicated that dacomitinib strongly inhibits the activities of CYP2D6 .

The elimination profile of dacomitinib is characterized by:

  • 79% recovery in feces (20% as unmodified dacomitinib)

  • 3% recovery in urine (<1% as unchanged drug)

Dacomitinib has an exceptionally long half-life of approximately 70 hours, which supports once-daily dosing regimens .

Clinical Applications

Dacomitinib has been specifically developed and approved for targeted therapy in non-small cell lung cancer.

Therapeutic Indication

Dacomitinib is indicated as the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) with epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations, as verified by an FDA-approved test .

Disease Context and Relevance

Lung cancer represents the leading cause of cancer-related mortality, with NSCLC accounting for approximately 85% of all lung cancer cases . Among NSCLC patients, approximately 75% present with late-stage metastatic or advanced disease, resulting in a 5-year survival rate of only 5% .

EGFR mutations are present in more than 60% of NSCLC cases, and EGFR overexpression is associated with frequent lymph node metastasis and poor chemosensitivity . This makes targeted therapies like dacomitinib particularly valuable in this clinical context.

Clinical Studies

Multiple clinical trials have evaluated the efficacy and safety of dacomitinib in various NSCLC populations.

Key Clinical Trials

The development of dacomitinib has been supported by several pivotal and supportive clinical studies :

Study IdentifierPhaseDesignPatient Population
A7471050Phase 3Open-label, randomized active-controlledNewly diagnosed Stage IIIB/IV or recurrent NSCLC with EGFR-activating mutations, no prior systemic chemotherapy for advanced disease
A7471017 Cohort APhase 2Open-label, single-armStage IIIB-IV NSCLC with EGFR-activating mutations
A7471009Phase 3Double-blind, randomized active-controlledAdvanced NSCLC
A7471028Phase 2Open-label, randomized active-controlledAdvanced NSCLC
A7471011Phase 3Double-blind, randomized placebo-controlledAdvanced NSCLC

Efficacy Findings

Phase I/II studies showed positive dacomitinib activity even in patients who had previously experienced failure with other tyrosine kinase inhibitors .

In the pivotal Phase III clinical trial (ARCHER 1050) conducted in patients with advanced or metastatic non-small cell lung carcinoma harboring EGFR-activating mutations, dacomitinib demonstrated a significant improvement in progression-free survival compared to gefitinib, another EGFR tyrosine kinase inhibitor .

Pharmaceutical Formulation

Dacomitinib is available in pharmaceutical formulations designed to ensure optimal delivery of the active pharmaceutical ingredient.

Tablet Composition

VIZIMPRO tablets, which contain dacomitinib, are available in three dose strengths: 45 mg, 30 mg, and 15 mg . The tablets contain the following inactive ingredients in the core:

  • Lactose monohydrate

  • Microcrystalline cellulose

  • Sodium starch glycolate

  • Magnesium stearate

The film coating consists of Opadry II® Blue 85F30716, which contains:

  • Polyvinyl alcohol (partially hydrolyzed)

  • Talc

  • Titanium dioxide

  • Macrogol/PEG 3350

  • FD&C Blue #2/Indigo Carmine Aluminum Lake

Drug Interactions

Understanding the potential interactions of dacomitinib with other medications and biological systems is crucial for its safe and effective use.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :